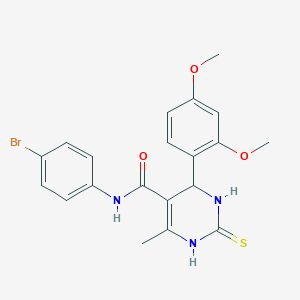

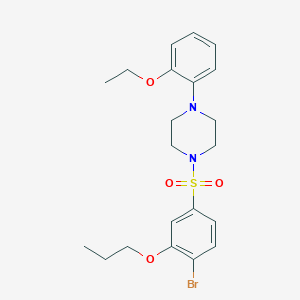

N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

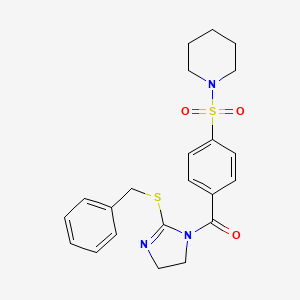

The synthesis of N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and related compounds typically involves multi-component reactions, such as the Biginelli reaction. This reaction is catalyzed by substances like sodium hydrogen sulfate, facilitating the formation of tetrahydropyrimidine derivatives from the reaction of N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea or N-phenylthiourea in ethanol, yielding products in moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).

Molecular Structure Analysis

The molecular structure and conformational analysis of tetrahydropyrimidine derivatives have been thoroughly studied using X-ray crystallography and quantum chemical calculations. These analyses reveal that the heterocyclic ring adopts specific conformations, and the presence of various substituents influences the overall molecular geometry and potential biological activity (Memarian et al., 2013).

Chemical Reactions and Properties

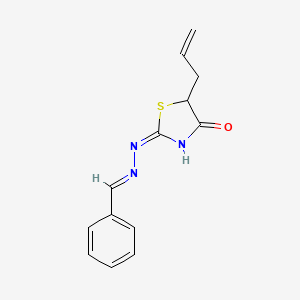

Tetrahydropyrimidines undergo various chemical reactions that modify their structure and enhance their biological activities. These reactions include cyclocondensation, alkylation, and acylation, leading to the formation of new derivatives with potential antimicrobial and anti-inflammatory properties (Akbari et al., 2008).

Physical Properties Analysis

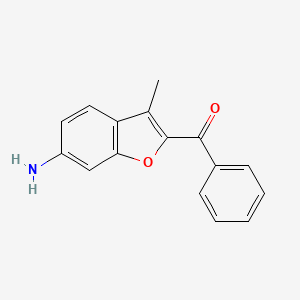

The physical properties of these compounds, including stability, melting points, and solubility, are crucial for their potential application in drug formulation. Spectroscopic, thermal, and dielectric studies provide insights into the stability and behavior of these compounds under various conditions (Vyas et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, interaction with biological targets, and the ability to form hydrogen bonds and other non-covalent interactions, are essential for understanding the mode of action of tetrahydropyrimidine derivatives. Studies on these compounds have shown significant inhibition of bacterial and fungal growth, indicating their antimicrobial potential (Akbari et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysts

- The compound is used in the synthesis of various pyrimidine derivatives, like N,4-diaryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, through a process catalyzed by sodium hydrogen sulfate, offering moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).

Structural and Conformational Analysis

- X-ray crystal structure analysis and quantum chemical calculations have been utilized for the structural and electronic characterizations of similar tetrahydropyrimidine derivatives, revealing the heterocyclic ring's conformation and stereocenter formation (Memarian et al., 2013).

Antimicrobial Activities

- Certain pyrimidine-5-carboxamide derivatives, synthesized via reactions involving similar compounds, have shown significant inhibition on bacterial and fungal growth, suggesting potential antimicrobial applications (Akbari et al., 2008).

Spectroscopic and Thermal Studies

- Pyrimidines and their derivatives, including compounds similar to the one , have been characterized by spectroscopic, thermal, and dielectric studies, enhancing understanding of their properties and potential applications (Vyas et al., 2013).

Potential as Biological Agents

- The compound is a precursor for various biological agents, with some derivatives synthesized from it demonstrating anti-proliferative and anti-microbial properties (Malani et al., 2016).

Antihypertensive Activities

- Some dihydropyrimidine derivatives, synthesized from compounds like the one , have been tested for antihypertensive activity, revealing new insights into structure-activity relationships (Rana, Kaur, & Kumar, 2004).

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3S/c1-11-17(19(25)23-13-6-4-12(21)5-7-13)18(24-20(28)22-11)15-9-8-14(26-2)10-16(15)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHUBOPPGIUTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498733.png)

![2-(2-chlorobenzyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498734.png)

![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)

![N-(2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2498743.png)

![5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2498746.png)

![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)

![N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2498753.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2498755.png)